Melting Point Distinguishes 2-Fluoro from 4-Fluoro and Non-Fluorinated Benzaldoximes for Solid-State Handling and Purity Assessment
The melting point of (E)-2-fluorobenzaldehyde oxime (64.5–66 °C) [1] is approximately 18–20 °C lower than that of 4-fluorobenzaldehyde oxime (82–85 °C, lit.; CAS Common Chemistry reports 83.5 °C) [2], and approximately 30–35 °C higher than that of non-fluorinated benzaldoxime (30–33 °C) [3]. The 3-fluoro isomer lacks a reliably established melting point across multiple authoritative sources, complicating its use as a crystalline reference standard. These melting point differences directly reflect how ortho-fluorine substitution modulates intermolecular hydrogen bonding and crystal packing relative to para-substitution and the unsubstituted parent compound.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 64.5–66 °C (2-fluorobenzaldehyde oxime, CAS 451-79-6) |
| Comparator Or Baseline | 4-Fluorobenzaldehyde oxime (CAS 459-23-4): 82–85 °C (lit.), 83.5 °C (CAS Common Chemistry); Benzaldoxime (CAS 932-90-1): 30–33 °C |
| Quantified Difference | Δmp ≈ (–18 to –20 °C) vs. 4-fluoro isomer; Δmp ≈ (+32 to +35 °C) vs. benzaldoxime |
| Conditions | Literature melting point ranges from multiple supplier specifications (HPLC purity ≥97–98%) and CAS Common Chemistry PhysProp data |
Why This Matters
Melting point is a primary identity and purity QC parameter; procurement of the correct isomer with an unambiguous, documented mp range reduces the risk of misidentification, ensures reproducible crystallization, and simplifies solid-phase formulation development compared to analogs with overlapping or poorly characterized thermal profiles.
- [1] ALFA GROUP. CAS No. 451-79-6: 2-Fluorobenzaldoxime. Melting point: 64.5–65 °C. View Source
- [2] CAS Common Chemistry. 4-Fluorobenzaldehyde oxime (CAS 459-23-4). Melting Point: 83.5 °C. Source: PhysProp data. View Source
- [3] ChemWhat. Benzaldoxime (CAS 932-90-1). Melting point: 30–33 °C. View Source
